3,5-Dibromo-2-Chloropyrazine

Descripción general

Descripción

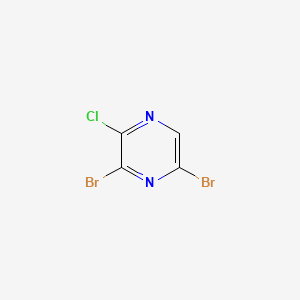

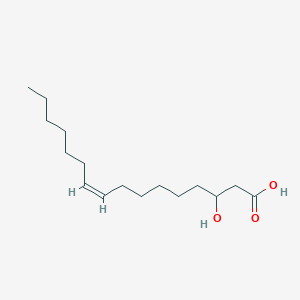

3,5-Dibromo-2-chloropyrazine is a modulator of chemokine receptor activity . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . The molecular formula of 3,5-Dibromo-2-chloropyrazine is C4HBr2ClN2 and its molecular weight is 272.33 .

Synthesis Analysis

The synthesis of 3,5-Dibromo-2-chloropyrazine involves several steps. One method involves the regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . Another synthetic approach with the same starting material was also investigated to bypass the allergy-causing dichloro intermediate .Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-chloropyrazine consists of a pyrazine ring substituted with bromine and chlorine atoms . The exact mass of the molecule is 269.819489 .Physical And Chemical Properties Analysis

3,5-Dibromo-2-chloropyrazine has a density of 2.3±0.1 g/cm3, a boiling point of 261.3±35.0 °C at 760 mmHg, and a flash point of 111.8±25.9 °C . It is a colorless or white to yellow solid or liquid .Aplicaciones Científicas De Investigación

Pyrrolopyrazine Derivatives

“3,5-Dibromo-2-Chloropyrazine” is a type of pyrrolopyrazine derivative . Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Antimicrobial Activity: Pyrrolopyrazine derivatives, including “3,5-Dibromo-2-Chloropyrazine”, have exhibited antimicrobial activities . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity: These compounds have also shown anti-inflammatory activities . They can be used in the treatment of various inflammatory diseases.

Antiviral Activity: Pyrrolopyrazine derivatives have demonstrated antiviral activities . They can be used in the development of antiviral drugs.

Antifungal Activity: These compounds have antifungal properties . They can be used in the treatment of fungal infections.

Antioxidant Activity: Pyrrolopyrazine derivatives have shown antioxidant activities . They can be used in the development of antioxidant supplements.

Antitumor Activity: These compounds have exhibited antitumor activities . They can be used in the development of antitumor drugs.

Kinase Inhibitory Activity: Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They can be used in the development of kinase inhibitors for the treatment of various diseases.

Drug Discovery Research

The structure of “3,5-Dibromo-2-Chloropyrazine” is an attractive scaffold for drug discovery research . It can be used in the design and synthesis of new leads to treat various diseases.

Safety and Hazards

3,5-Dibromo-2-chloropyrazine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use non-sparking tools .

Mecanismo De Acción

Target of Action

3,5-Dibromo-2-Chloropyrazine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

As a derivative of pyrrolopyrazine, it may share similar modes of action with other compounds in this class

Biochemical Pathways

Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are involved

Result of Action

As a derivative of pyrrolopyrazine, it may share similar effects with other compounds in this class

Propiedades

IUPAC Name |

3,5-dibromo-2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZURIDUDWMEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693607 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-Chloropyrazine | |

CAS RN |

1082843-70-6 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)